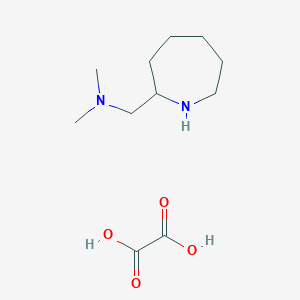

2-Azepanyl-N,N-dimethylmethanamine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a tertiary amine and is commonly used in various fields of research due to its unique chemical structure and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepanyl-N,N-dimethylmethanamine oxalate typically involves the reaction of azepane with N,N-dimethylmethanamine in the presence of oxalic acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalyst: No specific catalyst is required for this reaction.

The reaction proceeds as follows:

Azepane+N,N-dimethylmethanamine+Oxalic acid→2-Azepanyl-N,N-dimethylmethanamine oxalate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Material Handling: Ensuring the purity of azepane and N,N-dimethylmethanamine.

Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

Purification: Using crystallization or distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Azepanyl-N,N-dimethylmethanamine oxalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Applications De Recherche Scientifique

2-Azepanyl-N,N-dimethylmethanamine oxalate is widely used in scientific research due to its versatility:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Azepanyl-N,N-dimethylmethanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: Inhibiting the activity of specific enzymes.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting intracellular signaling pathways.

Comparaison Avec Des Composés Similaires

2-Azepanyl-N,N-dimethylmethanamine oxalate can be compared with other similar compounds, such as:

Azepane Derivatives: Compounds like azepane and its derivatives share a similar ring structure but differ in functional groups.

Tertiary Amines: Compounds like N,N-dimethylmethanamine and its derivatives have similar amine functionalities but differ in their overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of the azepane ring and the dimethylmethanamine group, which imparts distinct chemical and biological properties.

List of Similar Compounds

- Azepane

- N,N-Dimethylmethanamine

- Hexahydro-1H-azepine derivatives

Activité Biologique

2-Azepanyl-N,N-dimethylmethanamine oxalate, also known by its CAS number 1177271-83-8, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound consists of an azepane ring substituted with a dimethylamino group and forms an oxalate salt. The oxalate moiety enhances the compound's solubility and stability, which is crucial for biological assays.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes like urease, which is crucial for bacterial metabolism.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in chemotherapy.

- Case Study : A study investigating the effects of similar compounds on cancer cell lines demonstrated a dose-dependent increase in apoptosis markers when treated with derivatives of azepane-based compounds.

Comparative Analysis with Similar Compounds

A comparison with related compounds such as 5-amino-1,3,4-thiadiazole derivatives reveals that this compound has enhanced lipophilicity due to its longer alkyl chain. This structural feature may contribute to its higher biological activity and better membrane permeability.

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Azepane derivative | Antimicrobial, Anticancer | Enhanced lipophilicity |

| 5-amino-1,3,4-thiadiazole | Thiadiazole derivative | Antimicrobial | Known for diverse biological activities |

| 2-Amino-1,3,4-thiadiazole | Thiadiazole derivative | Moderate antimicrobial | Less lipophilic |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit urease activity, which could be a target for this compound as well.

- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial disruption or activation of caspases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. The following findings are noteworthy:

- Synthesis : The compound is synthesized through a multi-step process involving cyclization and alkylation reactions.

- Biological Assays : In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile at therapeutic concentrations.

Propriétés

IUPAC Name |

1-(azepan-2-yl)-N,N-dimethylmethanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.C2H2O4/c1-11(2)8-9-6-4-3-5-7-10-9;3-1(4)2(5)6/h9-10H,3-8H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXIWEWPDYBOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCCN1.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.